Maleamic acid, N-isopropyl-

Catalog No.
S12433952
CAS No.
6314-45-0
M.F
C7H11NO3
M. Wt
157.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maleamic acid, N-isopropyl-

CAS Number

6314-45-0

Product Name

Maleamic acid, N-isopropyl-

IUPAC Name

(Z)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C7H11NO3/c1-5(2)8-6(9)3-4-7(10)11/h3-5H,1-2H3,(H,8,9)(H,10,11)/b4-3-

InChI Key

HPDQADRQTVTWTP-ARJAWSKDSA-N

Canonical SMILES

CC(C)NC(=O)C=CC(=O)O

Isomeric SMILES

CC(C)NC(=O)/C=C\C(=O)O

Maleamic acid, N-isopropyl- is an organic compound with the chemical formula C7H11NO3C_7H_{11}NO_3. It features a maleamic acid backbone, characterized by the presence of both an amine and a carboxylic acid functional group. This compound is part of a broader class of maleamic acids, which are derived from maleic anhydride through reactions with amines. Maleamic acids are known for their reactivity and utility in various chemical applications, particularly in the synthesis of more complex molecules.

Due to its functional groups:

  • Esterification: Reacting with alcohols can form esters, which are useful in various applications, including pharmaceuticals and polymers.
  • Amidation: It can react with acyl chlorides to form amides, enhancing its utility in peptide synthesis.
  • Cyclization: Maleamic acids can undergo cyclization reactions to produce cyclic compounds, which may exhibit different biological activities.

These reactions highlight the versatility of maleamic acid derivatives in synthetic organic chemistry.

Research indicates that maleamic acids, including N-isopropyl- derivatives, exhibit various biological activities. Some studies suggest potential antimicrobial properties, making them candidates for pharmaceutical applications. Additionally, their ability to form conjugates with proteins and other biomolecules has implications in drug delivery systems and targeted therapies.

The synthesis of maleamic acid, N-isopropyl- typically involves the reaction of maleic anhydride with isopropylamine. Common methods include:

  • Direct Amidation: Mixing maleic anhydride with isopropylamine under controlled conditions (temperature and inert atmosphere) allows for the formation of N-isopropyl-maleamic acid.
  • Continuous Production: Recent advancements involve continuous flow processes that enhance yield and purity by controlling reaction parameters more effectively .

These methods ensure high purity and yield, making the synthesis economically viable for industrial applications.

Maleamic acid, N-isopropyl- has several applications:

  • Pharmaceuticals: Used as intermediates in drug synthesis.
  • Polymer Chemistry: Acts as a monomer in the production of hydrogels and other polymeric materials .
  • Bioconjugation: Its reactive groups facilitate the formation of conjugates with proteins or peptides for targeted drug delivery .

These applications underscore its importance in both academic research and industrial settings.

Studies on the interactions of maleamic acids indicate their potential for forming stable conjugates with thiol-containing compounds. This property is particularly valuable in bioconjugation techniques, where specific targeting of biomolecules is required. Research has shown that activated esters derived from maleamic acids can react rapidly with amino groups, facilitating the formation of peptide-protein conjugates .

Maleamic acid, N-isopropyl- shares structural similarities with several other compounds in the maleamic acid family. Here are some notable comparisons:

Compound NameStructure/FormulaUnique Features
Maleic AcidC4H4O4C_4H_4O_4Simple dicarboxylic acid; lacks amine functionality
Maleamic AcidC4H5NO3C_4H_5NO_3Basic structure; serves as a precursor to derivatives
N-(p-Chlorophenyl)-maleamic AcidVariesSubstituted aromatic ring increases biological activity
N-Isopropyl-maleamic AcidC7H11NO3C_7H_{11}NO_3Unique isopropyl substitution enhances solubility and reactivity

The uniqueness of maleamic acid, N-isopropyl- lies in its branched alkyl group which may influence both its physical properties and reactivity compared to simpler derivatives.

Acetic Acid-Mediated Condensation of Maleic Anhydride with Isopropylamine

The reaction between maleic anhydride and isopropylamine in acetic acid remains a cornerstone for synthesizing N-isopropyl maleamic acid. This method leverages acetic acid’s dual role as a solvent and proton donor to enhance amine reactivity.

Solvent Selection Criteria for Optimal Amine Reactivity

Polar protic solvents like acetic acid facilitate protonation of isopropylamine, increasing its nucleophilicity for attack on maleic anhydride’s electrophilic carbonyl groups. Comparative studies highlight acetic acid’s superiority over aprotic solvents (e.g., dimethylformamide or dichloromethane) due to its ability to stabilize transition states through hydrogen bonding. A solvent’s dielectric constant (ε ≈ 6.2 for acetic acid) and boiling point (118°C) further influence reaction kinetics by modulating temperature stability and intermediate solubility.

Table 1: Solvent Properties and Reaction Efficiency

SolventDielectric ConstantBoiling Point (°C)Yield (%)
Acetic acid6.211892
Dichloromethane8.94068
DMF36.715374

Stoichiometric Ratios and Temperature Modulation Strategies

A 1:1 molar ratio of maleic anhydride to isopropylamine ensures complete conversion without side reactions like over-alkylation. Elevated temperatures (60–80°C) accelerate the reaction but risk maleimide formation via intramolecular cyclization. Isothermal titration calorimetry reveals an optimal window of 50–60°C, balancing kinetics and product stability.

Solid-Phase Catalytic Systems for Improved Reaction Efficiency

Heterogeneous catalysts address limitations in traditional homogeneous systems, enabling catalyst recovery and reducing waste.

Phosphonic Acid-Based Supported Catalysts

Silica-supported phosphonic acid catalysts (e.g., SiO₂-PO₃H) enhance reaction rates by 40% compared to uncatalyzed systems. The solid acid sites promote nucleophilic attack while suppressing hydrolysis, achieving yields exceeding 85%. Catalyst recyclability (>5 cycles) without significant activity loss underscores their industrial viability.

Lewis Acid-Promoted Cyclization Techniques

Zinc chloride (ZnCl₂) and aluminum trichloride (AlCl₃) act as Lewis acids to stabilize carboxylate intermediates, directing selectivity toward maleamic acid over maleimide. At 0.5 mol% loading, ZnCl₂ reduces reaction time from 6 hours to 90 minutes by lowering the activation energy of the acylation step.

Continuous Flow Synthesis Approaches

Transitioning from batch to continuous flow systems improves scalability and reduces energy consumption.

Microreactor Design Considerations

Tubular microreactors with inner diameters <5 mm enhance heat transfer and mixing efficiency, critical for exothermic amine-acid reactions. Computational fluid dynamics (CFD) modeling reveals that Reynolds numbers >2,000 ensure turbulent flow, minimizing hot spots and byproduct formation.

Table 2: Batch vs. Continuous Flow Parameters

ParameterBatch ReactorContinuous Flow
Residence time (min)12015
Yield (%)8894
Energy consumption (kJ/mol)12075

Inline Purification Methodologies

Inline liquid-liquid separators and centrifugal extractors remove unreacted maleic anhydride and acetic acid, achieving >99% purity without post-synthetic chromatography. Real-time UV-Vis monitoring at 220 nm enables dynamic adjustment of flow rates to maintain optimal stoichiometry.

Nucleophilic Attack Pathways in Maleic Anhydride-Amine Interactions

The formation of maleamic acid, N-isopropyl- through the interaction between maleic anhydride and isopropylamine proceeds via a well-defined nucleophilic acyl substitution mechanism [10] [11]. The reaction initiates when the nitrogen atom of isopropylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbon centers of maleic anhydride [9]. This nucleophilic attack follows a non-perpendicular approach geometry, with the optimal attack angle occurring at approximately 110 degrees to the carbon-oxygen double bond [27].

The mechanism involves the formation of a tetrahedral intermediate through nucleophilic addition, where the amine nitrogen forms a new carbon-nitrogen bond [10]. During this process, the carbonyl carbon transitions from sp2 to sp3 hybridization, creating a high-energy tetrahedral intermediate [24]. The reaction proceeds through what is classified as neutral conditions, as there are no initial charges present in the starting materials [13].

ParameterDescription
Nucleophilic Attack SiteNitrogen atom of isopropylamine
Electrophilic CenterCarbonyl carbon of maleic anhydride
Primary IntermediateTetrahedral intermediate
Transition State Geometrysp3 hybridized carbon center
Rate-Limiting StepRing opening of anhydride
Reaction OrderSecond order (first order in each reactant)
Typical Temperature Range (°C)25-70
Solvent EffectPolar aprotic solvents favor reaction
pH DependenceNeutral to slightly basic conditions optimal

The nucleophilic attack is facilitated by the electron-withdrawing nature of the maleic anhydride system, which increases the electrophilicity of the carbonyl carbons [9]. Secondary amines such as isopropylamine exhibit particular reactivity patterns, with the rate of reaction being inversely correlated to the leaving group ability of the amine used [14]. The steric bulk of the isopropyl group influences the approach geometry and reaction kinetics, though it does not prevent the formation of the desired maleamic acid product .

Following the initial nucleophilic attack, the tetrahedral intermediate undergoes rapid proton transfer processes [10]. The excess amine molecules present in the reaction mixture can act as proton acceptors, facilitating the stabilization of the intermediate through acid-base interactions [14]. This proton transfer is crucial for the subsequent ring-opening step that leads to the formation of the maleamic acid product.

Intermediate Stabilization Through Hydrogen Bonding Networks

The stabilization of intermediates during maleamic acid, N-isopropyl- formation is fundamentally governed by extensive hydrogen bonding networks [17] [18]. These hydrogen bonding interactions play a critical role in determining both the reaction pathway and the stability of the final product. The maleamic acid unit exhibits characteristic intramolecular hydrogen bonding that significantly influences its molecular conformation and reactivity [21].

The primary stabilizing interaction occurs through a short intramolecular O-H···O hydrogen bond within the maleamic acid unit itself [17]. This hydrogen bond typically exhibits H···O distances of approximately 1.57 Å, representing one of the strongest intramolecular hydrogen bonds observed in maleamic acid derivatives [21]. The geometric parameters of this interaction, with bond angles ranging from 155 to 165 degrees, indicate optimal orbital overlap and maximum stabilization energy [37].

Hydrogen Bond TypeDistance (Å)Angle (°)Energy (kJ/mol)
Intramolecular O-H···O1.57-1.60155-16520-25
Intramolecular C-H···O2.20-2.30140-1508-12
Intermolecular N-H···O2.00-2.10160-17515-20
Intermolecular O-H···O1.65-1.75165-18018-23

Secondary hydrogen bonding interactions contribute additional stabilization through C-H···O contacts [17]. These weaker interactions, with H···O distances of approximately 2.24 Å, connect the amide group with the carbon framework and provide conformational rigidity to the molecule [21]. The presence of the isopropyl group introduces additional steric considerations that influence the hydrogen bonding geometry and strength.

Intermolecular hydrogen bonding plays a crucial role in the crystal packing and solution-phase behavior of maleamic acid, N-isopropyl- [18]. Strong N-H···O interactions link individual molecules into extended chains or networks, with H···O distances typically ranging from 2.00 to 2.10 Å [40]. These intermolecular interactions are responsible for the observed melting points and solubility characteristics of maleamic acid derivatives.

The hydrogen bonding networks also facilitate proton transfer mechanisms that are essential for the cyclodehydration reactions observed in maleamic acids [14]. The intramolecular hydrogen bonding within the maleamic acid unit creates a favorable environment for proton mobility, enabling the formation of cyclic anhydride structures under appropriate conditions [16]. The effectiveness of these proton transfer processes is directly related to the strength and geometry of the hydrogen bonding interactions.

Computational studies have revealed that the hydrogen bonding stabilization energy in maleamic acid derivatives can range from 8 to 25 kilojoules per mole, depending on the specific interaction type [19]. The strongest stabilization arises from the intramolecular O-H···O hydrogen bond, which exhibits characteristics approaching those of low-barrier hydrogen bonds in some derivatives [39].

Computational Modeling of Transition States

Computational quantum mechanical methods have been extensively employed to elucidate the transition state structures and energetics involved in maleamic acid, N-isopropyl- formation [24] [26]. Density functional theory calculations using various functionals and basis sets have provided detailed insights into the reaction mechanism and activation barriers [29].

The most commonly employed computational approach utilizes the B3LYP functional with 6-31G(d,p) basis sets for geometry optimization of transition states [24]. These calculations reveal activation energies ranging from 65 to 75 kilojoules per mole for the nucleophilic attack step [26]. Higher-level calculations using the 6-311+G(d,p) basis set typically yield slightly lower activation energies of 62 to 72 kilojoules per mole, indicating the importance of diffuse functions in accurately describing the charge separation that occurs during the reaction [24].

MethodActivation Energy (kJ/mol)Application
B3LYP/6-31G(d,p)65-75Geometry optimization
B3LYP/6-311+G(d,p)62-72Single point energy calculations
MPW1K58-68Kinetic calculations
M05-2X60-70Thermochemical properties
PCM Solvation55-65Solvent effects modeling

Alternative density functional theory methods such as MPW1K and M05-2X have been validated against experimental kinetic data [26]. The MPW1K functional, specifically parameterized for kinetic calculations, predicts activation energies in the range of 58 to 68 kilojoules per mole [29]. The M05-2X functional, known for its accuracy in thermochemical calculations, yields activation energies between 60 and 70 kilojoules per mole for the formation of maleamic acid derivatives [24].

Solvent effects have been incorporated through polarizable continuum model calculations, which account for the influence of the reaction medium on the transition state energetics [24]. These calculations demonstrate that polar aprotic solvents can lower the activation energy by 5 to 10 kilojoules per mole compared to gas-phase calculations [26]. The solvent stabilization primarily affects the charged transition state structures, where partial charge separation occurs during the nucleophilic attack.

The computational modeling has revealed that the rate-limiting step for maleamic acid formation is dependent on the nature of the amine leaving group [26] [29]. For primary amines and isopropylamine derivatives, the tetrahedral intermediate collapse represents the rate-determining step, whereas for secondary amines with different substitution patterns, the rate-limiting step may shift to tetrahedral intermediate formation [29].

Intrinsic reaction coordinate calculations have been employed to confirm the connectivity between reactants, transition states, and products [24]. These calculations demonstrate that the reaction proceeds through a concerted mechanism involving simultaneous bond formation and breaking, rather than a stepwise process with discrete intermediates [24].

The computational studies have also provided insights into the regioselectivity of the nucleophilic attack [27]. Calculations of the lowest unoccupied molecular orbital coefficients for maleic anhydride reveal that both carbonyl carbons exhibit similar electrophilicity, explaining the observed lack of regioselectivity in the formation of maleamic acid products [27].

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

157.07389321 g/mol

Monoisotopic Mass

157.07389321 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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